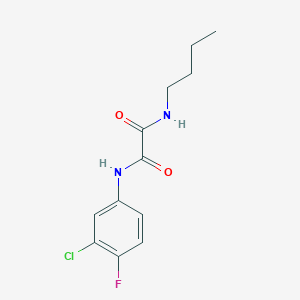
N1-butyl-N2-(3-chloro-4-fluorophenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-butyl-N2-(3-chloro-4-fluorophenyl)oxalamide is an organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a butyl group attached to the nitrogen atom and a 3-chloro-4-fluorophenyl group attached to the other nitrogen atom of the oxalamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-butyl-N2-(3-chloro-4-fluorophenyl)oxalamide typically involves the reaction of butylamine with 3-chloro-4-fluoroaniline in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:
-
Step 1: : Preparation of the intermediate
- React butylamine with oxalyl chloride to form N-butyl oxalamide.
- Reaction conditions: Anhydrous solvent (e.g., dichloromethane), low temperature (0-5°C), and inert atmosphere (e.g., nitrogen or argon).
-
Step 2: : Formation of the final product
- React N-butyl oxalamide with 3-chloro-4-fluoroaniline.
- Reaction conditions: Anhydrous solvent, room temperature, and inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
N1-butyl-N2-(3-chloro-4-fluorophenyl)oxalamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The oxalamide moiety can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and oxalic acid.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of oxalamide derivatives with higher oxidation states.
Reduction: Formation of reduced amide derivatives.
Hydrolysis: Formation of butylamine, 3-chloro-4-fluoroaniline, and oxalic acid.
科学的研究の応用
N1-butyl-N2-(3-chloro-4-fluorophenyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various derivatives for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of bioactive compounds and drug discovery research.
Medicine: Explored for its potential therapeutic applications. It is studied for its ability to interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the formulation of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N1-butyl-N2-(3-chloro-4-fluorophenyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The presence of the chloro and fluoro groups enhances its binding affinity and specificity towards the target molecules. The oxalamide moiety plays a crucial role in stabilizing the compound’s interaction with the target, leading to its desired biological effects.
類似化合物との比較
Similar Compounds
- N1-butyl-N2-(3-chloro-4-fluorophenyl)oxamide
- N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxybenzyl)oxalamide
- N1-(3-chloro-4-fluorophenyl)-N2-(2-morpholinoethyl)oxalamide
Uniqueness
N1-butyl-N2-(3-chloro-4-fluorophenyl)oxalamide is unique due to the presence of the butyl group, which imparts specific physicochemical properties. The combination of the butyl group with the 3-chloro-4-fluorophenyl moiety enhances its reactivity and potential applications. Compared to similar compounds, it exhibits distinct biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
N-butyl-N'-(3-chloro-4-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O2/c1-2-3-6-15-11(17)12(18)16-8-4-5-10(14)9(13)7-8/h4-5,7H,2-3,6H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDPZKVOTDCHGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














